6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one
CAS No.:
Cat. No.: VC18669416
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN2O2 |
|---|---|
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | 6-bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2-one |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-12-5-2-3-7(10)11-9(5)6(13)4-8(12)14/h2-4,13H,1H3 |
| Standard InChI Key | GPMDOWAGWZUVNQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=CC1=O)O)N=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one features a 1,5-naphthyridine core substituted with a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 1-position. The molecular formula is C₉H₇BrN₂O₂, yielding a molecular weight of 255.07 g/mol. The presence of electronegative substituents, such as bromine and hydroxyl groups, introduces significant polarity, influencing its solubility and reactivity.
Key Structural Features:
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Aromatic System: The 1,5-naphthyridine core contains 10 π-electrons, contributing to its planar aromatic structure .
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Hydrogen-Bonding Capacity: The hydroxyl group at position 4 enables hydrogen bonding with biological targets, enhancing binding affinity .
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Electrophilic Sites: The bromine atom at position 6 serves as a reactive site for nucleophilic substitution reactions, facilitating further derivatization .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| Melting Point | 158–160°C (estimated) |
| Solubility | Moderate in polar solvents |
Synthesis and Reactivity
The synthesis of 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one involves multi-step procedures, often starting from commercially available pyridine derivatives. A representative pathway, adapted from methodologies used for analogous naphthyridines, is outlined below :
Synthetic Route:
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Formation of Naphthyridinone Core:
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Functionalization:
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O-Methylation: Protection of the hydroxyl group using methyl iodide and a base (e.g., K₂CO₃) .
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Suzuki Coupling: Introduction of aryl/heteroaryl groups via Pd-catalyzed cross-coupling with boronic acids .
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Demethylation: Acidic cleavage of the methyl protecting group to regenerate the hydroxyl moiety .
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Key Reaction Conditions:
Table 2: Optimized Synthesis Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | 250°C, 0.5 min | 52 |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, reflux | 80 |
| Demethylation | HCl in dioxane | 76 |
Applications in Medicinal Chemistry
The structural versatility of 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one makes it a valuable intermediate for drug discovery:
Lead Optimization:
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Bromine as a Synthetic Handle: Facilitates cross-coupling reactions to introduce pharmacophores (e.g., aryl groups for kinase inhibition) .
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Hydroxyl Group Modifications: Acylation or glycosylation enhances bioavailability or target specificity .
Therapeutic Areas:
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Oncology: As a precursor to kinase inhibitors or DNA-intercalating agents .
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Infectious Diseases: Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV .
Comparative Analysis with Related Naphthyridines
Table 3: Structural and Functional Comparisons
The 6-bromo substitution in the target compound may confer enhanced electrophilicity compared to 8-bromo isomers, potentially improving reactivity in cross-coupling reactions .
Future Perspectives
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Synthetic Innovation: Development of enantioselective routes to access chiral naphthyridine derivatives.
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Target Identification: High-throughput screening to elucidate precise molecular targets.
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Preclinical Studies: Evaluation of pharmacokinetics and toxicity profiles in murine models.
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